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Compound of Interest

Compound Name:
1,2,5-Trimethyl-1H-pyrrole-3-

carbaldehyde

Cat. No.: B184832 Get Quote

An In-Depth Technical Guide to 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

For inquiries into advanced heterocyclic intermediates, contact our senior scientific team.

Executive Summary
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 5449-87-6) is a highly functionalized

heterocyclic compound of significant interest to the pharmaceutical and agrochemical

industries. Its unique substitution pattern, featuring a reactive aldehyde group on an electron-

rich, methylated pyrrole core, establishes it as a valuable and versatile building block for the

synthesis of complex molecular architectures. This guide provides a comprehensive overview

of its physicochemical properties, detailed synthetic methodologies with mechanistic insights,

spectroscopic characterization, and its applications as a key intermediate in drug discovery and

development. The content herein is curated for researchers, medicinal chemists, and process

development scientists seeking to leverage this scaffold in their research programs.

The Pyrrole Scaffold: A Privileged Structure in
Medicinal Chemistry
The pyrrole ring is a foundational motif in a vast array of biologically active molecules, from

natural products like heme and chlorophyll to blockbuster synthetic drugs.[1][2] Its prevalence

stems from its unique electronic properties and its ability to participate in hydrogen bonding,
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acting as either a donor or acceptor. This dual nature allows pyrrole-containing molecules to

effectively interact with biological targets such as enzymes and receptors.[2]

The introduction of specific functional groups onto the pyrrole core, such as the carbaldehyde

group, provides synthetic handles for diversification, enabling the construction of large libraries

of compounds for high-throughput screening.[3] Derivatives of pyrrole have demonstrated a

wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and

anticancer properties, making them a cornerstone of modern medicinal chemistry.[4][5]

Physicochemical and Structural Properties
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature. Its key identifiers

and properties are summarized below for quick reference.

Property Value Source(s)

CAS Number 5449-87-6
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C₈H₁₁NO
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 137.18 g/mol --INVALID-LINK--

IUPAC Name
1,2,5-trimethyl-1H-pyrrole-3-

carbaldehyde
N/A

Synonyms
1,2,5-Trimethylpyrrole-3-

carboxaldehyde
N/A

Physical Form Solid --INVALID-LINK--

Synthesis and Mechanistic Considerations
The synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is logically approached via a

two-step sequence: formation of the trisubstituted pyrrole core followed by regioselective

formylation.

Synthesis of the 1,2,5-Trimethylpyrrole Precursor
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The most direct and classical method for constructing the 2,5-dimethylpyrrole core is the Paal-

Knorr synthesis. This powerful reaction involves the condensation of a 1,4-dicarbonyl

compound with a primary amine.[6]

Rationale: The Paal-Knorr synthesis is exceptionally reliable for creating symmetrically

substituted pyrroles. For the target precursor, 1,2,5-trimethylpyrrole (CAS 930-87-0), the

reaction between 2,5-hexanedione and methylamine is the most efficient route.[6][7][8] The

reaction proceeds via the formation of a di-imine intermediate which then undergoes an

intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Formylation via the Vilsmeier-Haack Reaction
With the precursor in hand, the aldehyde group is introduced onto the pyrrole ring using the

Vilsmeier-Haack reaction. This reaction is the method of choice for formylating electron-rich

aromatic and heteroaromatic systems.[9][10]

Causality and Regioselectivity: The pyrrole ring is highly activated towards electrophilic

aromatic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ

from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃),

is a mild electrophile perfectly suited for this transformation.[11][12] The substitution occurs

preferentially at the C-3 position (β-position) rather than the C-2 position (α-position) in this

specific substrate. This is because the C-2 and C-5 positions are already occupied by methyl

groups, sterically directing the incoming electrophile to one of the available β-positions (C-3

or C-4).

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by its

attack by the electron-rich pyrrole ring to form a cationic intermediate, which is then hydrolyzed

during aqueous workup to yield the final aldehyde.[13]
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Caption: Vilsmeier-Haack formylation workflow.

Step-by-Step Experimental Protocol
This protocol is a representative synthesis and should be adapted and optimized based on

laboratory conditions and scale.

Step 1: Synthesis of 1,2,5-Trimethylpyrrole

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-

hexanedione (1.0 eq).

Add an equimolar amount of methylamine (1.0 eq, typically as a 40% solution in water). An

acid catalyst, such as acetic acid, can be added.

Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the

reaction progress by TLC or GC-MS.

Upon completion, cool the mixture to room temperature. Extract the product with a suitable

organic solvent (e.g., diethyl ether or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

The crude 1,2,5-trimethylpyrrole can be purified by vacuum distillation if necessary.

Step 2: Vilsmeier-Haack Formylation

In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) as

the solvent to 0 °C.

Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 eq) dropwise, maintaining the

temperature below 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier

reagent.

Add a solution of 1,2,5-trimethylpyrrole (1.0 eq) in DMF dropwise to the cold Vilsmeier

reagent.
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Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-5 hours, or

until the starting material is consumed (monitor by TLC).

Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice

containing sodium acetate or by slowly adding a cold aqueous solution of sodium carbonate

until the mixture is basic (pH > 8).

Stir the resulting suspension for 1-2 hours. The product may precipitate and can be collected

by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) or

column chromatography on silica gel.

Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the final compound.

While a specific public spectrum for this exact molecule is not readily available, the expected

NMR signals can be predicted based on its structure and data from analogous compounds.[14]

[15][16][17]

¹H NMR (Proton NMR):

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ

9.5-10.0 ppm.

Pyrrole Ring Proton (C4-H): A singlet for the lone proton on the pyrrole ring, expected

around δ 6.5-7.0 ppm.

N-Methyl Protons (-N-CH₃): A sharp singlet, typically around δ 3.5-4.0 ppm.

C2/C5-Methyl Protons (-CH₃): Two distinct singlets for the methyl groups on the pyrrole

ring, expected in the upfield region around δ 2.2-2.6 ppm.

¹³C NMR (Carbon NMR):

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, δ 180-190 ppm.
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Pyrrole Ring Carbons: Four distinct signals for the aromatic carbons of the pyrrole ring,

typically in the range of δ 110-140 ppm.

N-Methyl Carbon (-N-CH₃): A signal around δ 30-35 ppm.

C2/C5-Methyl Carbons (-CH₃): Two signals in the upfield region, typically δ 10-15 ppm.

Infrared (IR) Spectroscopy:

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected

around 1660-1680 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic protons will appear around 2800-3100

cm⁻¹.

Applications in Drug Discovery and Development
The strategic value of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde lies in its utility as a

versatile intermediate. The aldehyde functional group is a gateway to a multitude of chemical

transformations, allowing for the facile introduction of diverse pharmacophores.[18][19]

Scaffold for Bioactive Molecules: The pyrrole core is a "privileged scaffold" found in

numerous approved drugs.[20] This compound serves as an excellent starting point for

synthesizing novel analogues with potential therapeutic activities. Research has shown that

substituted pyrroles possess a wide range of biological effects, including anticancer,

antibacterial, and anti-inflammatory properties.[19][21]

Key Transformations of the Aldehyde Group:

Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds,

a cornerstone of medicinal chemistry for library synthesis.

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain

extension.

Oxidation: Conversion to a carboxylic acid, providing another key functional group for

amide coupling or esterification.
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Condensation Reactions: Formation of Schiff bases, hydrazones, or other heterocyclic

rings (e.g., pyrrolo[2,3-b]pyridines), significantly increasing molecular complexity.[22]

The presence of the methyl groups at the 1, 2, and 5 positions provides steric bulk and

modulates the electronic properties of the ring, which can be crucial for fine-tuning the binding

affinity and pharmacokinetic properties of a final drug candidate.

Conclusion
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a high-value chemical intermediate with

significant potential in the fields of medicinal and materials chemistry. Its synthesis is well-

established through classical organic reactions, and its structure offers multiple avenues for

further chemical elaboration. For organizations engaged in drug discovery, this compound

represents a strategic starting material for developing novel therapeutics targeting a range of

diseases. Continued exploration of this and related pyrrole scaffolds is a promising endeavor

for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances
(RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

3. nbinno.com [nbinno.com]

4. scispace.com [scispace.com]

5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The
Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for
Elastomer Composites with Low Dissipation of Energy [mdpi.com]

7. 1,2,5-Trimethylpyrrole [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/225706361_Reactions_of_substituted_furo32-bpyrrole-5-carboxhydrazides_and_their_biological_activity
https://www.benchchem.com/product/b184832?utm_src=pdf-body
https://www.benchchem.com/product/b184832?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/327741021_Recent_synthetic_and_medicinal_perspectives_of_pyrroles_An_overview
https://pubs.rsc.org/en/content/articlehtml/2015/ra/c4ra15710a
https://pubs.rsc.org/en/content/articlehtml/2015/ra/c4ra15710a
https://www.nbinno.com/article/pharmaceutical-intermediates/importance-pyrrole-derivatives-pharmaceutical-synthesis-pv
https://scispace.com/pdf/recent-synthetic-and-medicinal-perspectives-of-pyrroles-an-1gaxdv0bpt.pdf
https://pubmed.ncbi.nlm.nih.gov/38771305/
https://pubmed.ncbi.nlm.nih.gov/38771305/
https://www.mdpi.com/1420-3049/29/4/861
https://www.mdpi.com/1420-3049/29/4/861
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 1,2,5-Trimethylpyrrole | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. Vilsmeier-Haack Reaction [organic-chemistry.org]

10. jk-sci.com [jk-sci.com]

11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

13. chemtube3d.com [chemtube3d.com]

14. acgpubs.org [acgpubs.org]

15. rsc.org [rsc.org]

16. researchgate.net [researchgate.net]

17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

18. researchgate.net [researchgate.net]

19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing
Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

20. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of
pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]

21. Synthesis and biological activity of some pyrrole derivatives. I - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184832#1-2-5-trimethyl-1h-pyrrole-3-carbaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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